molecular formula C17H18O B119878 1,1-bis(4-methylphenyl)propanone CAS No. 158212-03-4

1,1-bis(4-methylphenyl)propanone

Cat. No.: B119878
CAS No.: 158212-03-4
M. Wt: 238.32 g/mol
InChI Key: JPSZHJGDZGCIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-bis(4-methylphenyl)propanone is an organic compound with the molecular formula C17H18O. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-bis(4-methylphenyl)propanone can be synthesized through the Friedel-Crafts alkylation reaction. In this method, 4-methylbenzyl chloride reacts with acetone in the presence of an aluminum chloride catalyst. The reaction is typically carried out at a temperature range of 20-50°C .

Industrial Production Methods: In industrial settings, the compound is produced by the same Friedel-Crafts alkylation method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1,1-bis(4-methylphenyl)propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-bis(4-methylphenyl)propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-bis(4-methylphenyl)propanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. It can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

  • 1,3-Bis(4-methylphenyl)propan-2-one
  • 1,3-Bis(4-methoxyphenyl)propan-2-one
  • 1,3-Bis(4-methylphenyl)-2-propen-1-one

Comparison: 1,1-bis(4-methylphenyl)propanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has distinct reactivity and applications in various fields of research .

Properties

IUPAC Name

1,1-bis(4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-12-4-8-15(9-5-12)17(14(3)18)16-10-6-13(2)7-11-16/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSZHJGDZGCIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622598
Record name 1,1-Bis(4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158212-03-4
Record name 1,1-Bis(4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.